An In-depth Technical Guide to 3-[(2-amino-9H-purin-6-yl)amino]propanoic acid: Structure, Synthesis, and Characterization
An In-depth Technical Guide to 3-[(2-amino-9H-purin-6-yl)amino]propanoic acid: Structure, Synthesis, and Characterization
This guide provides a comprehensive technical overview of 3-[(2-amino-9H-purin-6-yl)amino]propanoic acid, a guanine derivative with significant potential in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the molecule's chemical structure, outlines a robust synthetic protocol, details methods for its analytical characterization, and discusses its potential biological significance.
Introduction and Scientific Context
3-[(2-amino-9H-purin-6-yl)amino]propanoic acid belongs to the class of N6-substituted purine derivatives. The core structure is based on guanine, a fundamental component of nucleic acids, where the C6-position of the purine ring is modified with a β-alanine side chain. This structural modification is of significant interest as it can modulate the molecule's interaction with biological targets. N6-substituted purines are a well-established class of compounds known to exhibit a wide range of biological activities, including the inhibition of cyclin-dependent kinases (CDKs) and the modulation of purinergic signaling.[1] The introduction of an amino acid moiety, specifically the flexible β-alanine linker, provides a carboxylic acid handle for further derivatization and can influence the compound's solubility, cell permeability, and target-binding profile.
This guide will provide the necessary technical details to enable researchers to synthesize, purify, and validate the chemical identity of this compound, paving the way for further investigation into its therapeutic potential.
Molecular Structure and Physicochemical Properties
The structural integrity of a compound is the foundation of its function. A detailed understanding of its chemical architecture is paramount before undertaking any synthetic or biological studies.
IUPAC Name: 3-[(2-amino-9H-purin-6-yl)amino]propanoic acid
Synonyms: N6-(2-carboxyethyl)guanine
Core Structure: The molecule consists of a guanine core, which is a fused pyrimidine-imidazole bicyclic heterocycle. The key modification is at the C6 position, where the exocyclic amino group of guanine is replaced by a 3-aminopropanoic acid (β-alanine) substituent via a secondary amine linkage.
Tautomerism: It is crucial to recognize that the purine core can exist in different tautomeric forms. The most stable and biologically relevant tautomer is the 9H-purine, as depicted in the structure.
Table 1: Physicochemical Properties of 3-[(2-amino-9H-purin-6-yl)amino]propanoic acid
| Property | Value | Source/Method |
| Molecular Formula | C₈H₁₀N₆O₂ | Calculated |
| Molecular Weight | 222.20 g/mol | Calculated |
| Hydrogen Bond Donors | 4 | Calculated |
| Hydrogen Bond Acceptors | 6 | Calculated |
| LogP (Predicted) | -1.5 to -2.0 | Cheminformatics Software |
| Solubility | Expected to be soluble in aqueous basic solutions and polar organic solvents like DMSO and DMF. | Based on structure |
Synthesis and Purification Protocol
The chosen precursor for this synthesis is 2-amino-6-chloropurine, which is commercially available. The nucleophile is the ester-protected form of β-alanine, such as ethyl 3-aminopropanoate hydrochloride. The ester protection is a critical experimental choice to prevent the carboxylic acid from interfering with the reaction, for instance, by acting as a competing nucleophile or causing solubility issues. The final step involves the hydrolysis of the ester to yield the target carboxylic acid.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of Ethyl 3-[(2-amino-9H-purin-6-yl)amino]propanoate
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-6-chloropurine (1.0 eq) in a suitable solvent such as n-butanol or ethanol (10-15 mL per gram of chloropurine).
-
Addition of Amine and Base: Add ethyl 3-aminopropanoate hydrochloride (1.2 eq) to the suspension. The hydrochloride salt is used for its stability and ease of handling. To neutralize the HCl and scavenge the HCl generated during the SNAr reaction, add a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5-3.0 eq). The use of an organic base is preferable to inorganic bases like carbonates in many organic solvents to ensure a homogeneous reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), using a mobile phase such as 10% methanol in dichloromethane. The product should be more polar than the 2-amino-6-chloropurine starting material. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product may form. Filter the solid and wash with a small amount of cold ethanol and then diethyl ether. If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent.
Step 2: Hydrolysis to 3-[(2-amino-9H-purin-6-yl)amino]propanoic acid
-
Saponification: Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and water. Add an aqueous solution of sodium hydroxide (1 M, 2-3 eq) and stir the mixture at room temperature.
-
Monitoring: Monitor the hydrolysis by TLC until the starting ester is no longer visible.
-
Neutralization and Isolation: Cool the reaction mixture in an ice bath and carefully acidify with 1 M hydrochloric acid to a pH of approximately 5-6. The target carboxylic acid, being zwitterionic, is often least soluble at its isoelectric point.
-
Purification: A precipitate of the final product should form. Collect the solid by filtration, wash with cold water, and then with a small amount of ethanol. Dry the product under vacuum to yield 3-[(2-amino-9H-purin-6-yl)amino]propanoic acid as a white to off-white solid. Further purification, if necessary, can be achieved by recrystallization from water or an alcohol/water mixture.
Caption: Synthetic workflow for 3-[(2-amino-9H-purin-6-yl)amino]propanoic acid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for a molecule of this class.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. A ¹H NMR spectrum for this compound is publicly available and serves as a primary reference.[3]
Table 2: Predicted ¹H NMR Chemical Shifts and Assignments
Protons Multiplicity Approx. Chemical Shift (δ, ppm) Rationale H-8 (purine) singlet 7.8 - 8.2 Aromatic proton on the imidazole ring of the purine. NH (side chain) triplet (broad) 7.0 - 7.5 Amine proton coupled to the adjacent CH₂ group. Often broad due to exchange. NH₂ (purine) singlet (broad) 6.0 - 6.5 Exocyclic amino group protons. Often broad due to exchange. N-CH₂ (side chain) triplet or quartet 3.5 - 3.8 Methylene group adjacent to the purine nitrogen. C-CH₂ (side chain) triplet 2.5 - 2.8 Methylene group adjacent to the carboxyl group. NH (purine ring) singlet (broad) 12.0 - 13.0 Imidazole NH proton. May not be observed in all solvents. COOH singlet (broad) 11.0 - 12.5 Carboxylic acid proton. Often very broad and may exchange with water. Note: Spectra are typically recorded in DMSO-d₆ to observe exchangeable protons (NH, COOH). Chemical shifts are predictions based on analogous structures and may vary.
-
¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
Carbon Atom Approx. Chemical Shift (δ, ppm) C=O (carboxyl) 172 - 175 C6 (purine) 158 - 162 C2 (purine) 154 - 158 C4 (purine) 150 - 154 C8 (purine) 138 - 142 C5 (purine) 115 - 120 N-CH₂ (side chain) 38 - 42 C-CH₂ (side chain) 34 - 38
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.
-
Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the preferred method.
-
Expected Result:
-
Positive Ion Mode [M+H]⁺: Calculated m/z = 223.0938. The experimentally observed mass should be within 5 ppm of this value.
-
Negative Ion Mode [M-H]⁻: Calculated m/z = 221.0782.
-
-
Fragmentation: Key fragmentation pathways would likely involve the loss of H₂O (water) and CO₂ (carbon dioxide) from the carboxylic acid group, and cleavage of the propanoic acid side chain.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
-
Expected Key Absorptions (cm⁻¹):
-
3400-3200: N-H stretching (amines)
-
3300-2500 (broad): O-H stretching (carboxylic acid)
-
~1700: C=O stretching (carboxylic acid)
-
~1650: C=N and C=C stretching (purine ring)
-
~1600: N-H bending (amines)
-
Potential Biological Activity and Applications
The structural features of 3-[(2-amino-9H-purin-6-yl)amino]propanoic acid suggest several potential avenues for biological investigation. Guanine-based purines are known to have neuromodulatory effects and can interact with a variety of cellular targets.[4]
-
Kinase Inhibition: Many N6-substituted purines are potent inhibitors of protein kinases, particularly CDKs.[1] The 2-amino group is a key feature for interaction with the hinge region of the kinase ATP-binding pocket. The propanoic acid side chain could be oriented to interact with solvent-exposed regions or be used as an attachment point for further modifications to improve selectivity and potency.
-
Purinergic Receptor Modulation: The purine core is recognized by purinergic receptors (adenosine and P2Y receptors). While the N6-substituent will significantly alter its affinity compared to endogenous ligands like adenosine or ATP, it may act as a selective agonist or antagonist at certain receptor subtypes.
-
Metabolic Enzyme Inhibition: As a guanine analog, the compound could potentially inhibit enzymes involved in purine metabolism, which is a validated strategy in antiviral and anticancer therapies.[5]
-
Drug Conjugation and Prodrugs: The terminal carboxylic acid is a versatile functional group for conjugation. It can be coupled to peptides, antibodies, or other small molecules to create targeted drug delivery systems or bivalent inhibitors. It can also be esterified to create prodrugs with enhanced cell permeability.
Caption: Potential biological targets and outcomes of the title compound.
Conclusion
3-[(2-amino-9H-purin-6-yl)amino]propanoic acid is a synthetically accessible guanine derivative that holds promise for various applications in drug discovery. This guide provides a robust framework for its synthesis and comprehensive characterization, based on established chemical principles and data from analogous structures. The presence of the versatile β-alanine side chain on the biologically active purine scaffold makes it an attractive candidate for lead optimization and the development of novel chemical probes and therapeutic agents. The detailed protocols and analytical benchmarks presented herein should empower researchers to confidently produce and validate this compound for their specific research objectives.
References
-
SpectraBase. (n.d.). 3-[(2-Amino-9H-purin-6-yl)amino]propanoic acid. Retrieved from [Link]
-
Janion, C. (1976). The synthesis and properties of N6-substituted 2-amino-purine derivatives. Acta Biochimica Polonica, 23(1), 57-68. Retrieved from [Link]
- Veselý, J., Havlíček, L., Strnad, M., Blow, J. J., Donella-Deana, A., Pinna, L., ... & Draetta, G. (1994). Inhibition of cyclin-dependent kinases by purine analogues. European Journal of Biochemistry, 224(2), 771-786.
-
Lakshman, M. K., & Frank, J. (2009). A simple method for C-6 modification of guanine nucleosides. Organic & Biomolecular Chemistry, 7(14), 2933-2940. Retrieved from [Link]
-
Hirata, A., et al. (2003). Synthesis of 6-(2-thienyl)purine nucleoside derivatives that form unnatural base pairs with pyridin-2-one nucleosides. Bioorganic & Medicinal Chemistry Letters, 13(1), 129-132. Retrieved from [Link]
-
Tasca, C. I., et al. (2018). Neuromodulatory Effects of Guanine-Based Purines in Health and Disease. Frontiers in Molecular Neuroscience, 11, 297. Retrieved from [Link]
- Parker, W. B. (2009). Enzymology of purine and pyrimidine antimetabolites used in the treatment of cancer. Chemical Reviews, 109(7), 2880-2893.
-
Rovira, M., et al. (2018). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 23(11), 2772. Retrieved from [Link]
Sources
- 1. 2-Amino-6-vinyl purine as a tool for post synthetic conjugation of DNA with radio-, spin-, fluorescence labels and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Simple Method for C-6 Modification of Guanine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. akonscientific.com [akonscientific.com]
- 5. N-Edited Guanine Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
